4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[1,2-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrrole and pyrimidine rings, with a chlorine atom at the 4-position and a methyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a synthetic route may involve the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali, followed by chlorination and methylation steps .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. The process often involves the use of microwave-assisted synthesis to enhance reaction rates and efficiency. This method allows for the precise control of reaction conditions, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[1,2-a]pyrimidine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents, kinase inhibitors, and other therapeutic compounds.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but differs in the position of the chlorine atom.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrrolo[2,3-d]pyrimidine core but have different substituents at various positions.
Uniqueness
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1260779-43-8 |
---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-chloro-2-methylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-7(9)11-4-2-3-8(11)10-6/h2-5H,1H3 |
InChI Key |
JGKBYUOUMFJNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CN2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.